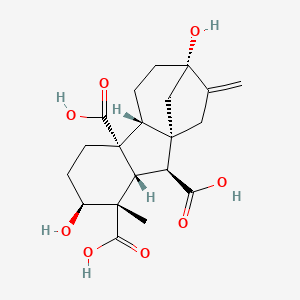
gibberellin A28
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gibberellin A28 is a C20-gibberellin and a tricarboxylic acid.
常见问题
Basic Research Questions
Q. What experimental methodologies are recommended for isolating and quantifying gibberellin A28 (GA28) in plant tissues?
To isolate GA28, use solvent extraction (e.g., methanol/water mixtures) followed by purification via solid-phase extraction (SPE) with C18 columns. Quantification can be achieved using high-performance liquid chromatography (HPLC) coupled with UV detection at 254 nm, as this wavelength optimizes sensitivity for gibberellins . For reproducibility, validate the method with internal standards (e.g., deuterated GA analogs) and report recovery rates and detection limits. Ensure sample matrices (e.g., plant species, tissue type) are standardized to minimize variability .
Q. How does GA28 differ structurally and functionally from other C20-gibberellins?
GA28 is a C20-gibberellin 20-carboxylic acid, characterized by a carboxyl group at the 20-position. Structurally, it lacks hydroxylation at C13 compared to GA1 or GA3, which influences its bioactivity. Functional studies in plants (e.g., Japanese pumpkin, winter squash) suggest GA28 acts as a biosynthetic intermediate rather than a bioactive end-product, with limited direct effects on stem elongation or fruit development . Confirm structural differences via nuclear magnetic resonance (NMR) and mass spectrometry (MS), and compare bioactivity using dwarf rice or Arabidopsis mutant assays .
Q. What are the primary natural sources of GA28, and how can these be leveraged in phytochemical studies?
GA28 is enriched in Cucurbita maxima (Japanese pumpkin), Phaseolus coccineus (scarlet bean), and Cucurbita moschata (winter squash). To study its ecological or metabolic roles, extract tissues during active growth phases (e.g., seed germination, flowering) and correlate GA28 levels with developmental stages using time-series sampling. Pair this with transcriptomic analysis of GA biosynthesis genes (e.g., GA20ox, GA3ox) to identify regulatory mechanisms .
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data for GA28 across plant species?
Discrepancies often arise from species-specific metabolic pathways or experimental design variations. For example, GA28 may exhibit promotive effects in Phaseolus hypocotyl elongation but negligible activity in Arabidopsis. To resolve contradictions:
- Standardize bioassays (e.g., use defined mutant lines with disrupted GA pathways).
- Control for endogenous GA levels via LC-MS/MS profiling.
- Compare dose-response curves across species and tissues, noting thresholds for physiological responses .
- Meta-analyze existing data to identify confounding variables (e.g., light conditions, hormone crosstalk) .
Q. What strategies optimize the detection of GA28 in complex biological matrices with low abundance?
Enhance sensitivity by:
- Derivatizing GA28 with fluorescent tags (e.g., dansyl chloride) for HPLC-fluorescence detection.
- Employing tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode for selective ion transitions.
- Pre-concentrating samples using immunoaffinity columns with GA28-specific antibodies. Validate methods using spiked recovery experiments and report limits of quantification (LOQ) to ensure reproducibility .
Q. How should researchers design experiments to elucidate GA28’s role as a biomarker for specific plant physiological states?
- Hypothesis-driven approach : Link GA28 accumulation to stress responses (e.g., drought, pathogen exposure) via comparative metabolomics.
- Longitudinal sampling : Track GA28 levels across developmental stages and correlate with phenotypic markers (e.g., fruit yield, root architecture).
- Knockout/overexpression models : Use CRISPR-Cas9 to disrupt GA28 biosynthesis genes and observe phenotypic consequences.
- Data integration : Combine GA28 profiles with transcriptomic and proteomic datasets to map regulatory networks .
Q. What statistical and computational tools are critical for analyzing GA28’s interaction with other phytohormones?
- Multivariate analysis : Apply principal component analysis (PCA) or partial least squares regression (PLSR) to untangle GA28’s role in hormone crosstalk (e.g., with auxins or cytokinins).
- Network modeling : Use tools like Cytoscape to visualize GA28-associated metabolic pathways and predict regulatory nodes.
- Machine learning : Train models on omics datasets to identify GA28-linked biomarkers or stress-response signatures .
Q. Methodological Best Practices
- Reproducibility : Document all experimental parameters (e.g., HPLC gradients, column specifications) and deposit raw data in repositories like Zenodo .
- Ethical compliance : Adhere to plant ethics guidelines (e.g., Nagoya Protocol) when sourcing species, and disclose conflicts of interest .
- Data validation : Use orthogonal methods (e.g., enzymatic assays vs. MS) to confirm GA28 identity and function .
属性
分子式 |
C20H26O8 |
|---|---|
分子量 |
394.4 g/mol |
IUPAC 名称 |
(1S,2S,3S,4S,5S,8R,9R,12S)-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylic acid |
InChI |
InChI=1S/C20H26O8/c1-9-7-18-8-19(9,28)5-3-10(18)20(16(26)27)6-4-11(21)17(2,15(24)25)13(20)12(18)14(22)23/h10-13,21,28H,1,3-8H2,2H3,(H,22,23)(H,24,25)(H,26,27)/t10-,11+,12-,13-,17-,18+,19+,20-/m1/s1 |
InChI 键 |
YPZCOEDTKIYBEB-ZVBXRXONSA-N |
SMILES |
CC1(C(CCC2(C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)O)C(=O)O)O)C(=O)O |
手性 SMILES |
C[C@]1([C@H](CC[C@@]2([C@@H]1[C@@H]([C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)C(=O)O)C(=O)O)O)C(=O)O |
规范 SMILES |
CC1(C(CCC2(C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)O)C(=O)O)O)C(=O)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















